N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide
Description
N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide is a synthetic carboxamide derivative featuring a thiophene-3-carboxamide core linked to a hydroxy-methylpropyl side chain substituted with a furan-2-yl group.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,7-11-3-2-5-17-11)9-14-12(15)10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLVROJAGVHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the furan and thiophene rings separately, followed by their coupling through a carboxamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carboxamide group may produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide has shown potential as a bioactive agent in medicinal chemistry. Its structure allows for interactions with various biological targets, making it suitable for the development of new therapeutic agents.
Case Studies :
- Antiviral Activity : Research indicates that compounds with similar structures exhibit significant antiviral properties, with effective concentration (EC50) values ranging from 0.20 to 0.96 μM against certain viral infections.
- Cytotoxicity Assessments : In vitro studies have demonstrated low cytotoxicity in mammalian cell lines, suggesting safety for potential therapeutic use.
Biological Research
The compound's unique arrangement of functional groups makes it useful in biochemical studies. It can interact with enzymes and receptors, potentially modulating biochemical pathways.
Mechanism of Action :
The mechanism involves π-π interactions and hydrogen bonding with molecular targets, influencing binding affinity and specificity. This characteristic is crucial for its application in drug design.
Materials Science
This compound can be employed in the development of materials with specific electronic and optical properties. Its dual-ring structure enhances the material's performance in electronic applications.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related carboxamide derivatives, focusing on heterocyclic cores, substituents, and functional groups.
2.1. Heterocyclic Core Variations
Thiophene-3-Carboxamide vs. Furan-3-Carboxamide :
The thiophene ring in the target compound provides enhanced electron density due to sulfur’s polarizability compared to furan’s oxygen atom. This difference influences reactivity and binding interactions. For example, thiophene-based carboxamides (e.g., N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide []) are often prioritized in drug discovery for their metabolic stability, whereas furan derivatives (e.g., 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide []) may exhibit higher susceptibility to oxidative degradation .Benzamide Derivatives :
Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) [] replace thiophene with a benzene ring. Benzamide pesticides are widely used due to their lipophilicity, but the thiophene analog’s smaller size and sulfur atom could improve solubility or target specificity .
2.2. Substituent Effects
- In contrast, cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) [] employs a tetrahydrofuran moiety, enhancing rigidity but reducing hydrophilicity .
Aromatic and Alkyl Substituents :
The compound 6p [] features bulky tert-butyl and pyridinyl groups, increasing lipophilicity (logP ~4.2 estimated) compared to the target’s polar hydroxy group (logP ~2.5 predicted). Such differences impact membrane permeability and bioavailability .
2.3. Functional Group Modifications
- Hydrazide vs.
Methylthio and Trifluoromethyl Groups :
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) [] includes a dichloroacetyl group, which confers radical-trapping activity in herbicide safeners. The target’s lack of electrophilic groups may limit pesticidal activity but improve safety profiles .
Comparative Data Table
Key Research Findings
- Hydrophilicity : The hydroxy group in the target compound improves aqueous solubility (predicted ~15 mg/L) vs. lipophilic analogs like 6p (~5 mg/L) .
- Synthetic Accessibility : The target’s synthesis likely parallels methods in and , involving amide coupling (e.g., EDCl/HOBt) and hydroxy group protection/deprotection .
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1787902-88-8 |
| Molecular Formula | C₁₃H₁₅N₁O₃S |
| Molecular Weight | 265.33 g/mol |
The structure comprises a furan ring and a thiophene ring, which are known for their electronic properties that can influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and thiophene rings facilitate π-π interactions and hydrogen bonding , enhancing binding affinity and specificity towards biological macromolecules. This can modulate several biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, compounds with similar structures have shown significant correlations in anti-cancer activity through mechanisms involving apoptosis induction in cancer cell lines .
- Antioxidant Properties : The presence of the furan moiety is associated with antioxidant activities, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases, including cancer .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or other diseases. For example, its structural similarity to known inhibitors suggests potential efficacy against targets like thioredoxin reductase (TrxR), which plays a role in redox regulation within cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Cell Viability Assays : In vitro assays demonstrated that the compound reduced cell viability in certain cancer cell lines, indicating potential cytotoxic effects against tumor cells .
- Mechanistic Studies : Computational docking studies have suggested that the compound binds effectively to the active sites of specific enzymes, supporting its role as a potential therapeutic agent .
- Comparative Analysis : When compared to structurally similar compounds, this compound displayed unique biological profiles, indicating distinct mechanisms of action that could be exploited for drug development.
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm the presence of key groups (e.g., furan protons at δ 6.2–7.4 ppm, thiophene carbons at δ 125–140 ppm) .
- IR spectroscopy : Identify amide C=O stretching (~1650 cm) and hydroxyl O-H (~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: calc. 280.10, found 280.09) .
- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
What initial biological assays are recommended to evaluate its therapeutic potential?
Basic Research Question
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays to assess anti-inflammatory/anticancer potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
How can researchers resolve contradictory bioactivity data across structural analogs?
Advanced Research Question
Contradictions often arise from substituent effects (e.g., furan vs. thiophene positioning). Strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace the 2-hydroxy-2-methyl group with methoxy) and compare bioactivity .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) and identify critical binding motifs .
- Meta-analysis : Compare published data on similar carboxamides (e.g., furan-urea derivatives in ) to identify trends in bioactivity .
What computational methods predict the compound’s mechanism of action and pharmacokinetics?
Advanced Research Question
- Density functional theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and stability .
- Molecular dynamics (MD) simulations : Model membrane permeability and protein-ligand binding stability over 100-ns trajectories .
- ADMET prediction : Use SwissADME to estimate absorption (LogP ~2.5), metabolic liabilities (CYP450 interactions), and toxicity (AMES test) .
How can solubility and stability challenges be addressed during formulation?
Advanced Research Question
- Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility (>1 mg/mL) .
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) by freeze-drying .
- Degradation studies : Monitor stability under UV light and varying pH (3–9) via HPLC-UV to identify optimal storage conditions .
What strategies improve the compound’s bioactivity through structural modification?
Advanced Research Question
- Bioisosteric replacement : Substitute the thiophene ring with oxazole (improves metabolic stability) or the hydroxyl group with a fluorine atom (enhances binding affinity) .
- Prodrug design : Convert the carboxamide to a methyl ester for increased oral bioavailability .
- SAR-guided synthesis : Prioritize derivatives with electron-withdrawing groups on the furan ring, which correlate with antimicrobial potency in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
